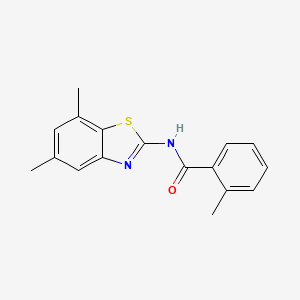

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-methylbenzamide

Description

Properties

IUPAC Name |

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2OS/c1-10-8-12(3)15-14(9-10)18-17(21-15)19-16(20)13-7-5-4-6-11(13)2/h4-9H,1-3H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMDZOPBKAFGTLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=NC3=CC(=CC(=C3S2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-methylbenzamide typically involves the condensation of 5,7-dimethyl-1,3-benzothiazol-2-amine with 2-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimized reaction conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification of the product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-methylbenzamide can undergo oxidation reactions, particularly at the methyl groups attached to the benzothiazole ring. Common oxidizing agents such as potassium permanganate or chromium trioxide can be used for this purpose.

Reduction: The compound can also undergo reduction reactions, especially at the carbonyl group of the benzamide moiety. Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitutions at the benzothiazole ring. Reagents such as alkyl halides or acyl chlorides can be used to introduce various substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Alkyl halides, acyl chlorides, and nucleophiles like amines or thiols.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry: N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-methylbenzamide is used as a building block in organic synthesis for the preparation of more complex molecules

Biology: In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets such as enzymes and receptors makes it a valuable tool in drug discovery and development.

Medicine: this compound has shown promise in preclinical studies as a potential therapeutic agent for the treatment of various diseases, including bacterial infections and cancer. Its pharmacological properties are being investigated to develop new drugs with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-methylbenzamide involves its interaction with specific molecular targets in the body. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with essential metabolic pathways. As an anticancer agent, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Benzothiazole-Benzamide Scaffolds

The following compounds share the benzothiazole-benzamide framework but differ in substituents, leading to distinct physicochemical and biological profiles:

Key Observations :

- Electron-Withdrawing Groups : Fluorine or chloro substituents (e.g., ) increase electronegativity, enhancing dipole interactions and crystal packing stability.

- Bioactivity Correlations : Trifluoromethyl and trimethoxy groups in contribute to high kinase inhibition, suggesting that similar electron-deficient groups in the target compound may enhance target affinity.

Crystallographic and Structural Comparisons

- Lattice Parameters: The non-methylated benzothiazole-benzamide analog (a = 5.9479 Å, b = 16.8568 Å ) has a smaller unit cell volume than fluorinated derivatives (e.g., 1195.61 ų for 2-BTFBA ), indicating that substituents like fluorine increase molecular packing efficiency.

Biological Activity

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-methylbenzamide (CAS Number: 912769-89-2) is a synthetic compound belonging to the benzothiazole derivative class. Its potential biological activities have garnered attention in various fields, particularly in medicinal chemistry, due to its promising effects against different biological targets. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, alongside its mechanisms of action and relevant case studies.

- Molecular Formula : C17H16N2OS

- Molecular Weight : 296.3867 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may inhibit enzyme activity involved in cell proliferation and other metabolic pathways. For instance, it has been shown to modulate the activity of certain kinases and phosphatases that play critical roles in cancer cell signaling pathways.

1. Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic processes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

2. Antifungal Activity

The compound also shows antifungal activity against several pathogenic fungi. Studies have indicated that it can inhibit fungal growth by interfering with ergosterol biosynthesis, a crucial component of fungal cell membranes.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16 µg/mL |

| Aspergillus niger | 32 µg/mL |

3. Anticancer Properties

This compound has been investigated for its anticancer potential. It has shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis through the activation of caspase pathways and inhibits tumor growth in xenograft models.

Case Study: Breast Cancer Cell Line MCF-7

In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 30 |

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-methylbenzamide, and how are reaction conditions optimized to improve yield?

The compound is typically synthesized via condensation reactions between 5,7-dimethyl-1,3-benzothiazol-2-amine and 2-methylbenzoyl chloride. Key optimization strategies include solvent selection (e.g., pyridine as both solvent and acid scavenger), controlled stoichiometry, and catalyst use (e.g., triethylamine). Post-synthetic purification involves recrystallization from methanol or column chromatography to achieve >95% purity. Structural validation is performed using NMR, IR, and elemental analysis .

Q. Which spectroscopic and crystallographic techniques are essential for confirming the structural integrity of this compound?

- 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., methyl groups on benzothiazole and benzamide rings) .

- X-ray crystallography : Resolves intermolecular interactions (e.g., hydrogen bonds like N–H⋯N or C–H⋯O) that stabilize the crystal lattice .

- IR spectroscopy : Identifies functional groups (amide C=O stretch at ~1650 cm⁻¹, benzothiazole C–N vibrations) .

Q. How does the electronic nature of substituents on the benzothiazole ring influence the compound’s solubility and stability?

Methyl groups at the 5- and 7-positions enhance lipophilicity, reducing aqueous solubility but improving membrane permeability. Stability studies under varying pH and temperature conditions (e.g., accelerated degradation tests at 40°C/75% RH) are critical for assessing shelf life .

Advanced Research Questions

Q. What computational approaches (e.g., molecular docking) predict the binding affinity of this compound to enzymatic targets like pyruvate:ferredoxin oxidoreductase (PFOR)?

Docking studies using software like AutoDock Vina or Schrödinger Suite suggest that the benzamide moiety interacts with PFOR’s active site via hydrogen bonding (amide N–H to Asp/Glu residues), while the benzothiazole ring engages in π-π stacking with aromatic side chains. Binding poses are validated using RMSD calculations (<2.0 Å) and compared to co-crystallized ligands (e.g., nitazoxanide) .

Q. How do structural modifications (e.g., halogenation or nitro-group incorporation) alter the compound’s antimicrobial efficacy?

Comparative SAR studies reveal that electron-withdrawing groups (e.g., –NO2 at the benzamide para-position) enhance activity against Gram-positive bacteria (MIC: 2–8 µg/mL) by increasing electrophilicity and target engagement. However, these modifications may reduce selectivity, necessitating cytotoxicity assays on mammalian cell lines (e.g., HEK-293) .

Q. What contradictions exist in reported biological data, and how can they be resolved through experimental design?

Discrepancies in anti-inflammatory vs. antioxidant activity across studies may arise from assay variability (e.g., DPPH vs. ABTS radical scavenging). Standardized protocols (IC50 determination under identical conditions) and orthogonal assays (e.g., COX-2 inhibition for anti-inflammatory activity) are recommended to reconcile results .

Q. How can in vitro pharmacokinetic properties (e.g., metabolic stability, CYP450 inhibition) be evaluated to prioritize derivatives for in vivo studies?

- Microsomal stability assays : Incubate with liver microsomes to measure half-life (t1/2) and intrinsic clearance.

- CYP450 inhibition screening : Use fluorogenic substrates to assess inhibition of CYP3A4/2D6 isoforms. High metabolic stability (t1/2 > 60 min) and low CYP inhibition (IC50 > 10 µM) are desirable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.